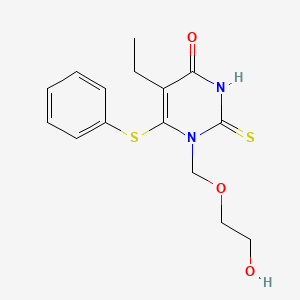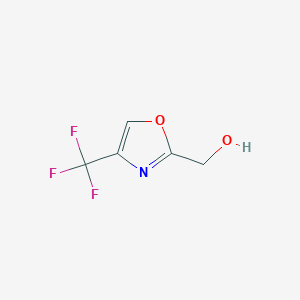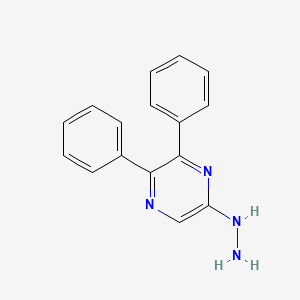
(2S,3R)-1-benzyl-2-ethenylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-1-Benzyl-2-vinylpyrrolidin-3-ol is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a benzyl group at the nitrogen atom, a vinyl group at the second carbon, and a hydroxyl group at the third carbon. The stereochemistry of this molecule is defined by the (2S,3R) configuration, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1-Benzyl-2-vinylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the enantioselective reduction of a suitable precursor, such as a ketone or an aldehyde, using chiral catalysts or reagents. For instance, the use of lithium dialkylcuprates in a 1,4-addition reaction to an enoate precursor has been reported to yield high diastereoselectivity and enantioselectivity .
Industrial Production Methods
Industrial production of (2S,3R)-1-Benzyl-2-vinylpyrrolidin-3-ol typically involves optimizing the synthetic route for large-scale synthesis. This includes the use of robust and scalable reaction conditions, such as high-yielding catalytic processes and efficient purification techniques. The choice of solvents, temperature control, and reaction times are critical factors in ensuring the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-1-Benzyl-2-vinylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing agents: Such as Pd/C (Palladium on carbon) for hydrogenation.
Nucleophiles: Such as Grignard reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the vinyl group results in an ethyl-substituted pyrrolidine.
Scientific Research Applications
(2S,3R)-1-Benzyl-2-vinylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are highly valued.
Mechanism of Action
The mechanism of action of (2S,3R)-1-Benzyl-2-vinylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with similar stereochemistry, used in the study of excitatory amino acid transporters.
(2S,3R)-3-Alkyl/Alkenylglutamates: These compounds share structural similarities and are used in the synthesis of biologically active molecules.
Uniqueness
(2S,3R)-1-Benzyl-2-vinylpyrrolidin-3-ol is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
921202-52-0 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(2S,3R)-1-benzyl-2-ethenylpyrrolidin-3-ol |
InChI |
InChI=1S/C13H17NO/c1-2-12-13(15)8-9-14(12)10-11-6-4-3-5-7-11/h2-7,12-13,15H,1,8-10H2/t12-,13+/m0/s1 |
InChI Key |
PIQPFVUJEXQUIL-QWHCGFSZSA-N |
Isomeric SMILES |
C=C[C@H]1[C@@H](CCN1CC2=CC=CC=C2)O |
Canonical SMILES |
C=CC1C(CCN1CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[5-(2,2-Dicyanoethenyl)furan-2-sulfonyl]phenyl}acetamide](/img/structure/B12905499.png)
![5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one](/img/structure/B12905506.png)

![Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12905515.png)
![3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905523.png)
![5'-Deoxy-5'-[(ethoxycarbonyl)amino]adenosine](/img/structure/B12905532.png)
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]dibenzamide](/img/structure/B12905541.png)
![2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid](/img/structure/B12905548.png)
![Furo[2,3-d]pyrimidin-2(3H)-one, 6-(1-hexynyl)-3-methyl-](/img/structure/B12905551.png)


![6a-Phenyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12905558.png)

